Isopropyl 3-aminopropanoate
Description
Significance of β-Amino Acid Derivatives in Organic and Medicinal Chemistry
β-Amino acid derivatives are fundamental building blocks in both organic and medicinal chemistry. acs.orghilarispublisher.com Their structural uniqueness allows them to serve as precursors for a wide array of pharmaceuticals, agrochemicals, and biologically active compounds. hilarispublisher.comresearchgate.nethilarispublisher.com In medicinal chemistry, peptides constructed from β-amino acids, known as β-peptides, are of particular importance. acs.orgacs.org These β-peptides often exhibit enhanced stability towards proteolytic enzymes compared to their natural α-peptide counterparts, a crucial attribute for improving the bioavailability and efficacy of peptide-based drugs. acs.orgnih.gov
The applications of β-amino acid derivatives are extensive; they are incorporated into molecules with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antitubercular properties. hilarispublisher.comhilarispublisher.com Furthermore, they are used to construct peptidomimetic oligomers and are key components in the synthesis of potent enzyme inhibitors. researchgate.netmdpi.com The ability of β-amino acids to form stable, predictable secondary structures like helices and sheets makes them valuable tools in molecular recognition and the study of bimolecular structures. hilarispublisher.comacs.org Their role as chiral starting materials and catalysts in organic synthesis further underscores their significance. hilarispublisher.comcymitquimica.com
Overview of Isopropyl 3-aminopropanoate as a Key β-Amino Ester Scaffold
This compound, an ester of β-alanine, serves as a key exemplar of a β-amino ester scaffold. smolecule.comchemical-suppliers.eu It is a chemical compound frequently utilized in research and development, often in the form of its hydrochloride salt for improved stability and handling. smolecule.comsigmaaldrich.com As a building block, it is incorporated into synthetic pathways to create more complex organic molecules, including novel drug candidates and other bioactive compounds. smolecule.com
The structure of this compound allows it to be used in various chemical applications. It can function as a biochemical tool in proteomics and metabolic studies, potentially acting as a substrate or inhibitor in enzymatic reactions to help elucidate enzyme kinetics and mechanisms. smolecule.com In medicinal chemistry, its framework is suitable for creating prodrugs, where the molecule is conjugated to an active drug to enhance properties like solubility or targeted delivery. smolecule.com Furthermore, in the field of asymmetric synthesis, it can be employed as a chiral auxiliary to produce optically pure products. smolecule.com
Below are the key chemical properties of this compound Hydrochloride:
| Property | Value |
| IUPAC Name | This compound hydrochloride sigmaaldrich.com |
| CAS Number | 51871-17-1 chemical-suppliers.eu |
| Molecular Formula | C₆H₁₄ClNO₂ smolecule.com |
| Molecular Weight | 167.63 g/mol smolecule.comchemical-suppliers.eu |
| Physical Form | Powder sigmaaldrich.com |
| Boiling Point | 177.5°C at 760 mmHg chemical-suppliers.eu |
| Density | 0.97 g/cm³ chemical-suppliers.eu |
Historical Context of β-Amino Esters in Synthetic Methodologies
The synthesis of β-amino acids and their esters has been a subject of chemical research for many decades, leading to the development of several foundational methodologies. nih.gov One of the most direct and established strategies for preparing β-amino acid esters is the Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. acs.orgmdpi.com This method remains a cornerstone in the field.
Another classical approach is the Arndt-Eistert homologation, a two-step process that extends an α-amino acid to its corresponding β-amino acid, which can then be esterified. acs.orgnih.gov The Mannich reaction, involving the aminoalkylation of an acidic proton located on a carbon atom, also represents a straightforward and reliable method for synthesizing these compounds. acs.org The Reformatsky reaction, which utilizes an organozinc reagent derived from an α-halo ester, has also been adapted for the synthesis of β-amino esters. nih.gov
These seminal methods have laid the groundwork for more advanced and stereoselective synthetic strategies.
| Synthetic Methodology | Brief Description |
| Michael Addition | Conjugate addition of a nitrogen nucleophile (like an amine) to an α,β-unsaturated carbonyl compound. acs.orgmdpi.com |
| Arndt-Eistert Homologation | A sequence that converts a carboxylic acid to its next higher homolog, often applied to α-amino acids to produce β-amino acids. acs.orgnih.gov |
| Mannich Reaction | An aminoalkylation reaction involving an amine, formaldehyde (B43269) (or another aldehyde), and a carbanion equivalent. acs.org |
| Reformatsky Reaction | Involves the addition of an organozinc enolate, formed from an α-halo ester and zinc dust, to an imine. nih.gov |
| Hydrogenation of Enamines | Catalytic hydrogenation of the double bond in an enamine precursor to yield the saturated amine. acs.orgnih.gov |
Current Research Landscape and Challenges for β-Amino Acid Ester Synthesis
The contemporary research landscape for β-amino acid ester synthesis is focused on developing more efficient, sustainable, and stereoselective methods. mdpi.com A significant challenge lies in overcoming the limitations of traditional methods, which can require harsh conditions or stoichiometric reagents. acs.orghokudai.ac.jp Consequently, there is a strong emphasis on the development of catalytic asymmetric syntheses that can generate chiral β-amino esters with high enantioselectivity, as these are crucial for pharmaceutical applications. hilarispublisher.comnih.govchinesechemsoc.org
Recent innovations include the use of photoredox catalysis. For instance, a novel method has been developed for the synthesis of β-amino acid derivatives from aminoalkenes and carbon dioxide (CO₂) under mild conditions using blue LED irradiation, offering a greener alternative to traditional carboxylation methods. acs.orghokudai.ac.jp Another area of active research is biocatalysis, where enzymes like lipases are used to catalyze reactions such as the Michael addition. mdpi.com These enzymatic methods are often performed in environmentally benign solvents and can be integrated into continuous-flow systems for efficient and scalable production. mdpi.com
Despite these advances, several challenges persist. The synthesis of sterically congested β-amino acids, particularly those with quaternary α-carbon centers, remains difficult. rsc.org Furthermore, the direct catalytic asymmetric addition of simple nitrogen nucleophiles to less reactive α,β-unsaturated esters and amides is still a formidable obstacle, often requiring the pre-installation of activating groups. chinesechemsoc.org Future research will likely continue to target the development of general and highly selective catalytic systems to address these ongoing challenges.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propan-2-yl 3-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(2)9-6(8)3-4-7/h5H,3-4,7H2,1-2H3 |
InChI Key |
ZOPZESRASFRAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl 3 Aminopropanoate and Analogues
Direct Esterification Approaches
Direct esterification, often referred to as Fischer esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol. vvc.edu This approach is widely applied in the synthesis of amino acid esters, including Isopropyl 3-aminopropanoate.
Acid-Catalyzed Esterification of 3-Aminopropanoic Acid with Isopropanol (B130326)
The most direct synthesis of this compound involves the reaction of 3-aminopropanoic acid (also known as β-alanine) with isopropanol. smolecule.com This reaction is an equilibrium process and requires a catalyst, typically a strong acid, to proceed at a reasonable rate. vvc.edu The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol. The reaction produces water as a byproduct, which must often be removed to shift the equilibrium towards the formation of the ester product. vvc.edu The resulting ester is often converted to its hydrochloride salt for improved stability and handling. smolecule.com
Optimized Reaction Conditions and Yields
The efficiency and yield of the esterification reaction are highly dependent on several parameters, including temperature, reactant molar ratios, and catalyst concentration.
Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. Studies on similar esterification reactions have shown that raising the temperature from 40°C to 60°C can significantly increase the ester yield. d-nb.info For the synthesis of L-alanine isopropyl ester, a reaction temperature of 40-45°C has been utilized effectively. google.com However, excessively high temperatures can lead to side reactions and decomposition. d-nb.info
Reactant Ratio: Using an excess of one reactant, typically the alcohol (isopropanol), can shift the reaction equilibrium to favor the product, thereby increasing the yield. dtic.mil
Catalyst Loading: The concentration of the catalyst plays a crucial role. For heterogeneous catalysts, an increase in catalyst loading from 5% to 7% has been shown to improve conversion yield from 86.81% to 94.92% by increasing the number of available active sites. eeer.org However, a further increase can sometimes lead to a decrease in yield, as esterification is a reversible reaction. eeer.org
Yields: Under optimized conditions, high yields can be achieved. For instance, the synthesis of L-alanine isopropyl ester hydrochloride using a catalytic system of thionyl chloride and alumina (B75360) reports yields as high as 92.5% with a product purity of 99.4%. google.com
Table 1: Effect of Reaction Temperature on Esterification Yield This table is based on data for analogous short-chain fatty acid esterification, illustrating the general principle.
| Temperature (°C) | Approximate Yield Range (%) | Reference |
|---|---|---|
| 40 | ~55-65 | d-nb.info |
| 50 | ~60-80 | d-nb.info |
| 60 | ~65-84 | d-nb.info |
Role of Catalysts in Esterification Efficiency
The choice of catalyst is paramount in direct esterification. While traditional homogeneous strong acids are effective, research has expanded to include a variety of catalytic systems to improve efficiency, selectivity, and ease of recovery.
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (pTSA) are common catalysts. vvc.edugoogle.comgoogle.com Their presence significantly increases the reaction rate compared to an uncatalyzed reaction. For example, the yield of isopropyl 3-phenylpropionate (B1229125) was found to be substantially higher when pTSA was used as a catalyst in a dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification. google.com
Heterogeneous and Advanced Catalysts: To overcome the separation and corrosion issues associated with homogeneous catalysts, solid acid catalysts have been developed. These include:
Phosphotungstic Acid (PTA) Composites: Bifunctional catalysts formed by combining basic amino acids with PTA have shown high catalytic activity in esterification reactions. eeer.org
Supported Nanoparticles: Iron oxide nanoparticles supported on materials like SBA-15 have been used as efficient and recoverable catalysts for solvent-free esterification of various carboxylic acids. nih.gov
Table 2: Comparison of Catalytic Systems for Esterification
| Catalyst System | Key Features | Reference |
|---|---|---|
| p-Toluenesulfonic acid (pTSA) | Strong organic acid; significantly improves yield in DCC-mediated reactions. | google.com |
| Thionyl Chloride / Alumina | Reduces consumption of corrosive SOCl₂; catalyst is recoverable; high yields reported. | google.com |
| Amino Acid / Phosphotungstic Acid | Bifunctional (acid/base) heterogeneous catalyst; high conversion yields. | eeer.org |
| Supported Iron Oxide Nanoparticles | Efficient, recoverable heterogeneous catalyst; enables solvent-free conditions. | nih.gov |
Solvent Effects and Reaction Kinetics
The solvent can influence reaction kinetics and equilibrium position. In many esterification protocols, an excess of the alcohol reactant (isopropanol) can also serve as the solvent. dtic.mil Alternatively, inert solvents may be used. The use of pyridine (B92270) as a solvent has been shown to be effective, particularly in DCC-promoted esterifications. google.com Solvent-free conditions are also possible, especially with the use of robust heterogeneous catalysts, which simplifies the workup and reduces waste. nih.gov The kinetics of the reaction often follow a reversible second-order model, where the rate is dependent on the concentrations of both the protonated carboxylic acid and the alcohol. Removing water, one of the products, is a key kinetic and thermodynamic driver for achieving high conversion. vvc.edu In some cases, the choice of solvent can affect product recovery; for example, beta-alanine (B559535) crystallization has been studied in isopropanol-water mixtures, highlighting the importance of solvent properties in downstream processing. researchgate.net
Amination Reactions for β-Amino Ester Formation
An alternative and powerful strategy for synthesizing β-amino esters is through the conjugate addition of an amine to an α,β-unsaturated ester. This method, known as an aza-Michael addition, builds the molecule by forming the crucial C-N bond. upc.edu
Synthesis from Isopropyl Acrylate (B77674) via Amination
This compound can be synthesized by the addition of ammonia (B1221849) or a primary amine to isopropyl acrylate. smolecule.com This reaction is a classic example of an aza-Michael addition, where the amine acts as a nucleophile (a Michael donor) and the acrylate ester serves as the electrophilic Michael acceptor. upc.edu
The reaction is often self-catalyzed, as the amine can function as both the nucleophile and the base catalyst. upc.edu However, external bases can also be used to increase the reaction rate. google.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating (e.g., up to 100°C) to increase the rate. google.com The process is known for its favorable kinetics and potential for high yields. upc.edu
Research into Michael additions has explored various ways to optimize the reaction, including:
Microwave Irradiation: The use of microwaves has been shown to significantly decrease reaction times and increase yields for the addition of amines to acrylates. nih.gov
Enzymatic Catalysis: Lipases have been successfully employed as catalysts for the Michael addition of amines to acrylates, offering a green and selective alternative. Studies on these enzymatic reactions have investigated the effects of solvent, temperature, and substrate ratios on the yield. mdpi.com For example, in one such system, a temperature of 35°C and a 1:4 molar ratio of amine to acrylate provided the optimal yield of 80.3%. mdpi.com
Use of Ammonia and Amine Reagents
A primary direct method for synthesizing this compound involves the use of ammonia or other amine reagents. The most common approach is the aza-Michael addition (or conjugate addition) of ammonia to an acrylate precursor. In this reaction, ammonia acts as a nucleophile, attacking the β-carbon of an activated alkene, such as isopropyl acrylate. This method directly forms the carbon-nitrogen bond at the desired position to yield the target β-amino ester. The general transformation involves the reaction of isopropyl acrylate with ammonia under specific conditions to yield this compound. smolecule.com
A related synthesis for an analogue, isopropyl 3-aminocrotonate, involves reacting isopropyl acetoacetate (B1235776) with an excess of ammonia gas. google.com This process, while leading to a different final product (an enamine), demonstrates a similar principle of using ammonia to introduce the amino group onto an ester backbone. google.com The reaction of acetone (B3395972) with hydrogen and ammonia over a nickel-based catalyst is another example of using ammonia to produce amines, in this case, isopropylamine (B41738). google.com
Chemo- and Regioselectivity Considerations
Selectivity is a critical concept in the synthesis of molecules with multiple functional groups or reactive sites. abo.fi In the context of synthesizing this compound, both chemoselectivity and regioselectivity are paramount. slideshare.net
Regioselectivity refers to the preferential reaction at one of two or more possible sites. The aza-Michael addition of ammonia to isopropyl acrylate is a classic example of a highly regioselective reaction. The nucleophilic ammonia selectively attacks the β-carbon of the carbon-carbon double bond, rather than the α-carbon or the carbonyl carbon of the ester group. This selectivity is governed by the electronic properties of the α,β-unsaturated ester system, where the β-carbon is rendered electrophilic through conjugation.
Chemoselectivity is the ability of a reagent to react with one functional group in preference to another. slideshare.netnih.gov In the synthesis from isopropyl acrylate, the reaction is chemoselective because the amine adds across the activated alkene (the Michael acceptor) while leaving the ester functional group intact. smolecule.com Achieving this requires careful control of reaction conditions, as amines can potentially react with esters via aminolysis, especially at higher temperatures. The use of protecting groups is a common strategy to achieve chemoselectivity when multiple reactive functional groups are present. abo.fi
Indirect Synthetic Routes
Indirect routes offer alternative pathways to this compound, often starting from more complex precursors or utilizing multi-step reaction sequences.
One of the most straightforward indirect methods for preparing this compound is through the esterification of its corresponding β-amino acid precursor, 3-aminopropanoic acid (also known as β-alanine). smolecule.com This reaction is a classic Fischer esterification, where the carboxylic acid is reacted with isopropanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. smolecule.com The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the isopropanol. Water is eliminated, and the isopropyl ester is formed. This method is advantageous when the parent β-amino acid is readily available and cost-effective.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. researchgate.net These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. researchgate.net
Several MCRs can be employed to assemble the core structure of β-amino acids and their esters:
Mannich Reaction : This is a three-component condensation involving an aldehyde, an amine (like ammonia), and a carbonyl compound containing an enolizable proton (the enolate precursor). rasayanjournal.co.in For the synthesis of β-amino esters, a ketene (B1206846) silyl (B83357) acetal (B89532) can be used as the enolate equivalent. The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the enolate to form the β-amino carbonyl skeleton. rasayanjournal.co.inrsc.org
Ugi Reaction : The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a β-amino acid as the bifunctional input (containing both the amine and carboxylic acid groups), the reaction can proceed as a three-component process to yield complex peptidomimetics. beilstein-journals.org
Passerini-type Reactions : A variation of the Passerini reaction using acyl cyanides, isonitriles, and carboxylic acids can lead to the synthesis of β-amino acid diamides, which are closely related precursors. acs.org
This compound is a basic compound due to its primary amine group. For ease of handling, purification, and to improve stability, it is often converted into a salt form. The most common salt is the hydrochloride. scbt.comsigmaaldrich.com This is achieved by reacting the free base form of this compound with hydrochloric acid (HCl). smolecule.com The lone pair of electrons on the nitrogen atom of the amine group accepts a proton from HCl, forming a positively charged ammonium (B1175870) ion and a chloride counter-ion. The resulting this compound hydrochloride is typically a stable, crystalline solid that is more soluble in water than the free base. smolecule.comscbt.com
Biocatalytic and Enzymatic Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. researchgate.net
Enzymatic methods have been successfully applied to the synthesis of β-amino acid esters. A prominent strategy is the lipase-catalyzed Michael addition of amines to acrylates. mdpi.com For instance, Lipase (B570770) TL IM from Thermomyces lanuginosus has been shown to effectively catalyze the reaction between aromatic amines and various acrylates in methanol (B129727) at 35°C, providing the corresponding β-amino acid esters in a continuous-flow microreactor system. researchgate.netmdpi.com This approach is noted for its green reaction conditions and short residence times. mdpi.com
Table 1: Biocatalytic Synthesis of β-Amino Acid Esters via Michael Addition
| Enzyme | Amine Substrate | Acrylate Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Lipozyme TL IM | Aniline | Methyl Acrylate | Methanol | 35 | ~80 | mdpi.com |
| Lipozyme TL IM | Aniline | Ethyl Acrylate | Methanol | 35 | ~75 | mdpi.com |
| Lipozyme TL IM | Aniline | Butyl Acrylate | Methanol | 35 | ~78 | mdpi.com |
Furthermore, enzymes are widely used for the kinetic resolution of racemic mixtures of β-amino esters to produce enantiomerically pure compounds. beilstein-journals.orgresearchgate.net Lipases, such as Candida antarctica lipase B (CAL-B) and lipase from Pseudomonas cepacia (lipase PS), are particularly effective. beilstein-journals.orgnih.govmdpi.com In these resolutions, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer in the racemic mixture, leaving the other unreacted. This allows for the separation of the two enantiomers, which is crucial for pharmaceutical applications where only one enantiomer is biologically active. beilstein-journals.orgmdpi.com
Table 2: Examples of Enzymatic Resolution of β-Amino Esters
| Enzyme | Substrate | Method | Key Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Lipase PSIM | Racemic ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate HCl | Hydrolysis | iPr₂O, 45°C, H₂O | (R)-ester and (S)-acid with ≥99% ee | mdpi.com |
| CAL-B | Racemic N-benzylated-β³-amino esters | Hydrolysis | Mechanochemical (ball-milling) | High ee (up to 98%) of the resulting β-amino acid | beilstein-journals.org |
| CAL-B | Racemic hydroxy-substituted β-amino esters | Hydrolysis | t-BuOMe, 60°C, H₂O | Moderate to good ee (≥52%) for the unreacted amino esters | nih.gov |
Lipase-Catalyzed Esterification and Transesterification Pathways
Lipases are versatile enzymes that can catalyze both the hydrolysis of esters and, under specific conditions, the reverse reactions of esterification and transesterification. nih.govgoogle.com These enzymatic methods are considered green alternatives to traditional chemical synthesis.
Esterification:
The direct esterification of 3-aminopropanoic acid with isopropanol, catalyzed by a lipase, presents a straightforward route to this compound. Lipases such as those from Candida antarctica (often immobilized as Novozym 435) are frequently used for such transformations. ekb.eg The reaction involves the enzyme facilitating the condensation of the carboxylic acid and the alcohol, with the removal of water to drive the equilibrium towards the ester product. The use of solvent-free systems or organic solvents that are compatible with the enzyme is common. ekb.eg For instance, the synthesis of isopropyl laurate has been optimized in a solvent-free system using immobilized Candida antarctica lipase, highlighting the feasibility of this approach for other isopropyl esters. ekb.eg
Transesterification:
Transesterification, or alcoholysis, is another lipase-catalyzed pathway where an existing ester is converted into another by reaction with an alcohol. For the synthesis of this compound, a potential route would involve the transesterification of a different ester of 3-aminopropanoic acid (e.g., methyl or ethyl 3-aminopropanoate) with isopropanol. Lipases, particularly immobilized preparations like Lipozyme TL IM, have been shown to be effective catalysts for transesterification reactions, such as in the production of structured lipids. jmbfs.org This method can be advantageous when the starting ester is more readily available or when seeking to avoid the production of water, which can sometimes complicate enzyme stability and reaction equilibrium. researchgate.net The general scheme for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with the new alcohol to release the desired ester. researchgate.net
Kinetic Resolution Strategies for Enantiomerically Pure β-Amino Acid Esters
Chiral β-amino acid esters are of immense interest, and enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure forms. u-szeged.hu This strategy relies on the ability of a lipase to selectively acylate or deacylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Lipase-catalyzed kinetic resolution can be applied to racemic this compound or its precursors. For example, in a resolution via N-acylation, a racemic β-amino ester is treated with an acyl donor in the presence of a lipase. The enzyme will selectively catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica Lipase B (CAL-B) are known to be effective in such resolutions. u-szeged.hursc.org
A study on the kinetic resolution of various β-amino acid derivatives demonstrated that lipase PSIM from Burkholderia cepacia could efficiently resolve racemic β-amino carboxylic ester hydrochloride salts through hydrolysis, yielding the unreacted (R)-esters and the (S)-amino acid products with excellent enantiomeric excess (ee ≥ 99%). mdpi.com Another approach involves a chemoenzymatic reaction sequence where a thermal aza-Michael addition to form the racemic ester is followed by a lipase-catalyzed aminolysis for kinetic resolution, achieving excellent ee values of >99% at 60% conversion. nih.gov
The choice of solvent can significantly impact the enantioselectivity of the resolution. For instance, in the resolution of ethyl 3-amino-2-ethylpropanoate, polar solvents like tert-amyl alcohol (TAA) led to slow but highly enantioselective reactions (E > 200). u-szeged.hu
Optimization of Biocatalytic Reaction Parameters
To achieve high yields and enantioselectivity in the biocatalytic synthesis of this compound, optimization of various reaction parameters is crucial. mdpi.comdtu.dk Key parameters include the choice of lipase, enzyme concentration, temperature, pH, substrate molar ratio, and the presence of a solvent or water content.
For lipase-catalyzed esterification, the removal of water is a critical factor in driving the reaction towards product formation. This can be achieved by using molecular sieves, as demonstrated in the synthesis of isopropyl laurate where 10% (w/w) molecular sieves were found to be optimal. ekb.eg The same study also identified an optimal enzyme load of 4% (w/w) of Novozym 435 and an isopropanol to lauric acid molar ratio of 15:1. ekb.eg
Temperature and pH also play a significant role in enzyme activity and stability. For instance, the optimal temperature for lipase-catalyzed transesterification for biodiesel production was found to be 40°C. tarjomeplus.com In another study, the optimal temperature for a lipase entrapped in a hydrogel was 45°C, with the optimal pH being 8. nih.gov The optimization of these parameters is often conducted using statistical methods like response surface methodology (RSM) to efficiently map the effects of multiple variables. ekb.eg
In kinetic resolutions, temperature can be adjusted to balance reaction rate and enantioselectivity. For the resolution of ethyl 3-amino-2-ethylpropanoate, a lower temperature of 4°C was used in tert-amyl alcohol to achieve good selectivity. u-szeged.hu
Stereoselective Synthesis of Chiral β-Amino Esters
Beyond enzymatic methods, several stereoselective chemical strategies have been developed to access enantiomerically pure β-amino esters. These methods often involve the use of chiral auxiliaries, organocatalysts, or diastereoselective reactions.
Asymmetric Approaches to β-Amino Acid Derivatives
A variety of asymmetric approaches have been developed for the synthesis of chiral β-amino acid derivatives. hilarispublisher.com The aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a prominent method. acs.org Another powerful technique is the asymmetric Mannich reaction, which can produce chiral β-amino esters in high yields and with excellent enantiomeric excesses. nih.govacs.org For instance, the reaction of 3-indolinone-2-carboxylates with N-Boc-benzaldimines, catalyzed by a chiral bifunctional thiourea (B124793) catalyst, has been shown to be effective. nih.gov
Furthermore, biocatalytic approaches using ω-transaminases have gained traction for the asymmetric synthesis of chiral β-amino esters from the corresponding β-keto esters. researchgate.net These enzymes can achieve high yields and enantioselectivity, although their activity can be limited by steric hindrance in the substrates. researchgate.net
| Asymmetric Approach | Catalyst/Reagent | Key Features |
| Aza-Michael Reaction | Chiral Auxiliary (e.g., (S,S)-(+)-pseudoephedrine) | Good yields and diastereoselectivities. acs.org |
| Mannich Reaction | Chiral Bifunctional Thiourea Catalyst | Good yields and excellent enantiomeric excesses (up to 99%). nih.gov |
| Transamination | ω-Transaminase Variants | High yield and enantioselectivity for bulky β-amino esters. researchgate.net |
Chiral Auxiliary and Organocatalysis in Enantioselective Transformations
Chiral Auxiliaries:
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. In the context of β-amino ester synthesis, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. A notable example is the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary in the aza-Michael reaction. acs.orgnih.gov The pseudoephedrine is attached to an α,β-unsaturated system to form a chiral amide. The subsequent conjugate addition of a nitrogen nucleophile proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the chiral β-amino amide, which can be further converted to the corresponding ester. acs.org
Organocatalysis:
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. hilarispublisher.com For the synthesis of chiral β-amino esters, bifunctional organocatalysts, such as those derived from thiourea and cinchona alkaloids, have proven to be highly effective. nih.govacs.org These catalysts can activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to create a highly organized transition state. This leads to high levels of enantioselectivity in reactions like the Mannich reaction. nih.gov For example, a thiourea catalyst derived from trans-(R,R)-1,2-diaminocyclohexane has been used to synthesize chiral β-amino esters with up to 99% ee. nih.govacs.org
Diastereoselective Alkylation Strategies
Diastereoselective alkylation of β-amino ester enolates is a powerful method for introducing a substituent at the α-position with stereocontrol. acs.orgnih.gov This strategy is particularly useful for synthesizing α-substituted-β-amino esters from readily available β-amino esters. The reaction typically involves the deprotonation of the α-carbon of a chiral β-amino ester to form a lithium enolate, which then reacts with an alkylating agent. acs.orgcornell.edu
The stereoselectivity of the alkylation is often high, and mechanistic studies have revealed that the lithium enolates can exist as hexameric aggregates in solution. acs.orgnih.govcornell.edu The alkylation is believed to occur directly from these hexamers. acs.org The use of an unprotected amino group in this reaction is a notable feature, simplifying the synthetic sequence. acs.orgcornell.edu This method has been applied in the preparative-scale synthesis of complex molecules, demonstrating its utility. acs.orgcornell.edu
| Alkylation Strategy | Key Reagents | Stereocontrol |
| Diastereoselective α-alkylation | Lithium Hexamethyldisilazide (LiHMDS), Alkyl Halide | High diastereoselectivity (e.g., 17:1). cornell.edu |
Chemical Reactivity and Transformational Chemistry
Hydrolytic Stability and Degradation Pathways
The presence of an ester linkage makes Isopropyl 3-aminopropanoate susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. The stability of the ester is highly dependent on the chemical environment, particularly pH. researchgate.net
The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the solution. dalalinstitute.com Both acid- and base-catalyzed pathways are significant degradation routes. researchgate.netwikipedia.org
Under acidic conditions , the hydrolysis is a reversible process, essentially the reverse of Fischer esterification. wikipedia.orgcommonorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. study.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then eliminates isopropanol (B130326) to yield 3-aminopropanoic acid (β-alanine). The presence of excess water is used to drive the equilibrium toward the hydrolysis products. commonorganicchemistry.comstudy.com
Under basic conditions , the hydrolysis, known as saponification, is effectively an irreversible reaction. dalalinstitute.comwikipedia.org The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. study.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the isopropoxide anion as the leaving group. The isopropoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield the carboxylate salt (3-aminopropanoate) and isopropanol. wikipedia.org Because the final carboxylate is resonance-stabilized and cannot be attacked by the weakly nucleophilic alcohol, the reaction proceeds to completion. wikipedia.org
| Condition | Catalyst/Reagent | Key Steps | Reversibility | Products |
| Acidic | Acid (e.g., H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of isopropanol. | Reversible commonorganicchemistry.com | 3-Aminopropanoic acid, Isopropanol |
| Basic | Base (e.g., OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Elimination of isopropoxide. 3. Deprotonation of carboxylic acid. | Irreversible wikipedia.org | 3-Aminopropanoate salt, Isopropanol |
The rate of hydrolysis of this compound is significantly influenced by pH. researchgate.netnih.gov Generally, ester hydrolysis exhibits a U-shaped pH-rate profile, where the rate of degradation is slowest in the neutral to slightly acidic pH range and increases under both strongly acidic and strongly alkaline conditions. semanticscholar.org
In acidic solutions (low pH) , the rate of hydrolysis is proportional to the concentration of hydronium ions. The catalytic effect of acid accelerates the cleavage of the ester bond. nih.govsemanticscholar.org
In alkaline solutions (high pH) , the degradation rate is dependent on the concentration of hydroxide ions. researchgate.net The base-catalyzed pathway is often faster than the acid-catalyzed one due to the strong nucleophilicity of the hydroxide ion. study.com
Studies on similar compounds show that the greatest stability is typically found in a pH range of approximately 3 to 5. nih.govsemanticscholar.org Outside of this range, the degradation kinetics accelerate, leading to a shorter half-life for the compound. The specific pH of maximum stability for this compound would require empirical kinetic studies, but it is expected to follow this general principle.
The stability of this compound against oxidative and photolytic degradation is another critical aspect of its chemical profile. While specific studies on this molecule are not extensively detailed, general principles of organic chemistry suggest potential degradation pathways.
Oxidative stability concerns the compound's reactivity with oxidizing agents. The primary amino group could be susceptible to oxidation, potentially leading to the formation of imines, nitroso compounds, or other degradation products. The tertiary carbon of the isopropyl group could also be a site for radical-mediated oxidation.
Amino Group Transformations
The primary amino group in this compound is a key site for synthetic transformations, allowing for the construction of more complex molecules.
The nucleophilic primary amine of this compound can readily participate in amidation reactions to form amide bonds. This is a cornerstone of peptide synthesis, where the compound can act as a building block. bachem.com In this context, the isopropyl ester serves as a protecting group for the carboxyl terminus of the β-alanine moiety.
The formation of an amide bond requires the activation of a carboxylic acid partner. nih.gov This is typically achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com The amine of this compound then attacks the activated carbonyl carbon, leading to the formation of a new peptide bond. bachem.com
Common coupling reagents and systems used for this transformation include:
Carbodiimides: Such as Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. bachem.com
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient reagents that promote rapid coupling with high yields. luxembourg-bio.com
This reaction is fundamental for incorporating the β-alanine structure into peptides or other complex organic molecules. nih.govresearchgate.net
| Reagent Class | Examples | Function |
| Carbodiimides | DCC, DIC | Activate carboxylic acids to form a reactive O-acylisourea intermediate. bachem.com |
| Onium Salts | HATU, HBTU, PyBOP | Form highly reactive active esters, facilitating rapid and efficient amide bond formation. luxembourg-bio.com |
| Additives | HOBt, Oxyma Pure | Suppress side reactions and reduce the risk of racemization during coupling. bachem.com |
Transamination is a biochemical process involving the transfer of an amino group from an amino acid to a keto acid, catalyzed by enzymes called transaminases (or aminotransferases). topic-breakdown.com The amino group of this compound can potentially undergo such a transformation.
In a hypothetical transamination reaction, the amino group from this compound would be transferred to an α-keto acid (e.g., α-ketoglutarate), resulting in the formation of a new amino acid (e.g., glutamate) and Isopropyl 3-oxopropanoate. These reactions are typically reversible.
In synthetic biocatalysis, transaminases are widely used for the production of chiral amines. researchgate.net Often, a simple and inexpensive amine like isopropylamine (B41738) is used in large excess as the amine donor to drive the equilibrium towards the desired product. nih.govrsc.org Conversely, this compound could serve as the amine donor in a similar enzymatic process to synthesize other valuable amino compounds.
Ester Group Transformations
The presence of the β-amino group can influence the reaction. In poly(β-amino ester)s, unreacted amine groups within the polymer structure can act as internal catalysts, activating the alcohol and facilitating the transesterification process. nih.gov This catalytic effect is also relevant for the monomeric ester. The reaction rate is dependent on the structure of the alcohol, with primary alcohols generally reacting faster than secondary or tertiary alcohols. nih.gov
Microwave-assisted transesterification has been shown to significantly accelerate the synthesis of isopropyl esters from triglycerides and isopropanol, achieving high yields in minutes compared to hours required for conventional methods. ui.ac.idui.ac.idcbiore.id While this applies to the synthesis of this compound, the reverse reaction is equally subject to these conditions.
The table below summarizes various conditions for transesterification reactions involving esters, which are applicable to this compound.
| Catalyst | Alcohol | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Internal Amine (in PβAEs) | Ethanol | Anhydrous solvent | Unreacted amines catalyze degradation of poly(β-amino ester)s via transesterification. | nih.gov |
| None (Catalyst-free) | Hydroxylated acrylates | Thermal activation | β-amino esters are activated for transesterification, enabling reprocessing of vitrimer polymers. | mdpi.com |
| 3-Nitrobenzeneboronic acid | Various alcohols | Solvent-free or in acetonitrile | Efficient and selective transesterification of β-keto esters with high yields. | researchgate.net |
| Lipase (B570770) TL IM | Methanol (B129727) | Continuous-flow microreactor, 35 °C | Enzymatic synthesis of β-amino acid esters via Michael addition, demonstrating lipase activity. | mdpi.com |
| Potassium Hydroxide (KOH) | Isopropanol | Microwave irradiation, 70 °C | High yield (80.5%) of fatty acid isopropyl esters achieved in 5 minutes. | ui.ac.idui.ac.id |
The ester functionality of this compound can be reduced to a primary alcohol, yielding the corresponding γ-amino alcohol, 3-aminopropan-1-ol. This transformation is a valuable synthetic route to amino alcohols, which are important building blocks in medicinal chemistry and materials science. organic-chemistry.org
The reduction of esters typically requires strong reducing agents due to the lower reactivity of the ester carbonyl group compared to aldehydes or ketones.
Common Reducing Agents and Methods:
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and commonly used reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).
Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can effectively reduce esters under specific conditions. google.com For instance, the reduction can be performed in the presence of additives or at elevated temperatures. scielo.br A process using NaBH₄ with dipotassium (B57713) hydrogen orthophosphate in an aqueous isopropyl alcohol solution has been reported as an efficient and environmentally benign method for reducing various esters to alcohols. zenodo.org
Diisobutylaluminium Hydride (DIBAL-H): At low temperatures, DIBAL-H can be used to reduce esters to aldehydes. However, if excess DIBAL-H is used or the reaction is allowed to warm to room temperature, the reduction can proceed to the primary alcohol. core.ac.uk
In some cases, the reduction of related β-enamino esters can lead to the formation of γ-amino alcohols, where the β-amino ester is a detectable intermediate in the reaction pathway. acs.org The choice of reducing agent and reaction conditions can also influence the stereoselectivity of the reduction when chiral centers are present in the molecule. nih.gov
Participation in Complex Organic Reactions
This compound possesses two primary sites of nucleophilicity that can be exploited in carbon-carbon bond-forming reactions: the nitrogen of the amino group and the α-carbon adjacent to the ester carbonyl.
N-Nucleophilicity: The lone pair of electrons on the nitrogen atom of the primary amino group allows it to act as a nitrogen nucleophile. It can participate in conjugate addition reactions (aza-Michael reactions) with α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction forms a new C-N bond and is a common method for synthesizing more complex β-amino acid derivatives.
C-Nucleophilicity via Enolate Formation: A more synthetically versatile role in C-C bond formation involves the α-carbon. The protons on the carbon adjacent to the ester carbonyl group are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. vanderbilt.edu This enolate is a potent carbon nucleophile. nih.gov
The resulting enolate can react with a variety of carbon electrophiles, leading to the formation of a new C-C bond at the α-position. Examples of such reactions include:
Alkylation: Reaction with alkyl halides to introduce an alkyl group.
Aldol (B89426) and Mannich-type Reactions: Addition to carbonyl compounds (aldehydes, ketones) or imines to form β-hydroxy or β-amino esters, respectively. organic-chemistry.org
The formation and reaction of β-amino ester enolates are crucial in the synthesis of substituted β-amino acids. nih.govorganic-chemistry.org The development of transition metal-catalyzed reactions has provided milder and more selective conditions for many C-C bond-forming reactions. illinois.edu
This compound and related β-amino esters can serve as key components in various catalytic cycles, acting either as the initial substrate or as a transient intermediate. researchgate.net
As a Substrate in Biocatalysis: Enzymes, particularly lipases, are effective catalysts for reactions involving esters. This compound can act as a substrate in enzyme-catalyzed reactions. For example, lipases can catalyze the hydrolysis or transesterification of β-amino esters with high enantioselectivity, providing a route to optically pure amino acids and their derivatives. mdpi.com Lipases have also been used to catalyze the Michael addition of amines to acrylates to synthesize β-amino acid esters, demonstrating the role of these compounds as products in a catalytic cycle. mdpi.com
As an Intermediate in Chemical Catalysis: In multi-step catalytic processes, β-amino ester structures are often formed as key intermediates. For instance, in copper-catalyzed reductive Mannich-type reactions, the coupling of an imine with an α,β-unsaturated carboxylic acid derivative can proceed through a β-amino ester intermediate before subsequent transformations. nih.gov The study of β-amino ester enolates has shown they can form complex aggregates, such as hexamers, which can influence their reactivity and the stereochemical outcome of catalytic alkylation reactions. nih.gov The unique structure of β-amino esters, with the amine at the β-position, can also direct or influence the outcome of catalytic reactions at other sites in the molecule.
Applications in Advanced Chemical Synthesis
Building Block for Complex Organic Molecules
The inherent structure of isopropyl 3-aminopropanoate makes it a valuable starting material for the synthesis of larger, more complex organic compounds, including peptidomimetics, heterocyclic systems, and precursors to bioactive molecules.
Synthesis of β-Peptidomimetics and Oligomers
β-Peptidomimetics are a class of molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. nih.gov β-Amino acids, such as the β-alanine core of this compound, are the fundamental units for constructing β-peptides and related oligomers. rsc.org The synthesis of these oligomers typically involves sequential amide bond formation, a standard technique in polypeptide chemistry. rsc.org
In this context, this compound can be utilized as a monomer unit. The amino group can be coupled with an N-protected β-amino acid, and the ester can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling with another amino group. While general solid-phase and solution-phase synthesis strategies are well-established for creating such informational oligomers, specific research detailing the extensive use of the isopropyl ester of β-alanine is not as prevalent as for other protected forms. nih.govnih.gov
Construction of Heterocyclic Systems
Heterocyclic compounds are integral to medicinal chemistry and materials science. Amino acids are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic systems. nih.gov The 1,3-relationship between the amino and carbonyl groups in this compound makes it a suitable precursor for constructing six-membered heterocycles like pyrimidinones (B12756618) and dihydropyrimidines through condensation reactions with reagents such as ureas, thioureas, and amidines.
For instance, the general reaction pathway for the synthesis of a dihydropyrimidinone from a β-amino ester is outlined below. This type of cyclocondensation reaction highlights the utility of the bifunctional nature of the starting material.
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Urea | Dihydropyrimidinone | Pharmaceutical Scaffolds |
| This compound | Amidine | Dihydropyrimidine | Bioactive Compound Core |
| This compound | β-Ketoester | Dihydropyridinone | Synthetic Intermediate |
This strategic use of β-amino esters allows for the creation of diverse heterocyclic libraries for screening and development. guilan.ac.ir The synthesis of complex polycyclic systems, such as propellanes, can also be achieved through sequential multicomponent reactions where β-amino functional groups play a crucial role in the cyclization cascade. nih.gov
Precursor for Bioactive Compound Synthesis (excluding clinical)
This compound serves as an important intermediate in the synthesis of various compounds with potential biological activity. Its structure is a key component of numerous larger molecules investigated in pharmaceutical and agrochemical research. For example, it is a precursor for compounds like Nimodipine, a peripheral vasodilator, demonstrating its role as a key intermediate. google.com The synthesis often involves the reaction of the amino group to form more complex structures, while the isopropyl ester provides a convenient handle for further modification or can be retained in the final product.
Role in Catalysis and Asymmetric Synthesis
The application of this compound extends into the realm of catalysis, where it can be modified to influence the stereochemical outcome of reactions or to coordinate with metal centers, thereby modulating their catalytic activity.
Chiral Auxiliary in Enantioselective Processes
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high stereoselectivity. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. tcichemicals.comnih.gov
This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Consequently, it cannot function as a chiral auxiliary in enantioselective processes. The fundamental requirement for a chiral auxiliary is that it must be enantiopure itself to induce asymmetry in the reaction it directs.
Ligand Design for Metal-Catalyzed Transformations
In metal-catalyzed reactions, ligands play a critical role in modulating the reactivity, selectivity, and stability of the metal catalyst. nsf.govethernet.edu.et The design of effective ligands is a cornerstone of modern catalysis. ethz.ch this compound can be derivatized to create ligands for transition metal catalysis. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can act as donor atoms to coordinate with a metal center, potentially forming a stable five-membered chelate ring if the molecule is first N-acylated or otherwise functionalized.
Amino acids and their derivatives are frequently used as scaffolds for chiral ligands in asymmetric catalysis. mdpi.com By introducing chiral substituents or linking the this compound backbone to other coordinating groups, a diverse array of ligands can be synthesized. These ligands can then be employed in various metal-catalyzed transformations, such as hydrogenations, cross-coupling reactions, and allylic alkylations. mdpi.comumich.edu
The table below illustrates potential ligand types that could be derived from an this compound scaffold and their applications in catalysis.
| Ligand Type | Potential Modification of this compound | Metal | Catalytic Transformation |
| Bidentate (N,O) | N-acylation with a phosphine-containing group | Palladium (Pd) | Cross-Coupling Reactions |
| Bidentate (N,N) | Conversion of ester to an N-heterocycle (e.g., oxazoline) | Iridium (Ir) | Asymmetric Hydrogenation |
| Tridentate (P,N,N) | N-derivatization with a phosphino-aminoethyl group | Iron (Fe) | Asymmetric Ketone Reduction |
The versatility of the amino and ester functional groups allows for significant structural tuning, enabling the development of ligands with optimized steric and electronic properties for specific catalytic applications. ethernet.edu.et
Prodrug Design and Conjugation Strategies (Chemical Aspects)
The transformation of a biologically active compound into a prodrug is a widely used strategy to overcome pharmaceutical challenges such as poor solubility, instability, or inefficient delivery. The chemical structure of this compound makes it an exemplary promoiety for ester-based prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes.
Attaching a promoiety like the this compound fragment to a parent drug containing a carboxylic acid or hydroxyl group can significantly alter its physicochemical properties. The resulting ester linkage can increase the lipophilicity of the parent drug, which may enhance its ability to permeate biological membranes.
Conversely, the amino group in the β-position can be protonated at physiological pH, which can be used to improve the aqueous solubility of an otherwise poorly soluble drug. This dual functionality allows for a tunable approach to optimizing a drug's properties. Amino acid ester prodrugs have been shown to improve the solubility, stability, and permeability of parent drugs. thermofisher.com
Table 1: Potential Physicochemical Modifications via this compound Conjugation
| Property | Modification | Chemical Rationale |
| Lipophilicity | Increased | The isopropyl ester group masks a polar functional group (e.g., carboxylic acid) on the parent drug, increasing the overall nonpolar character of the molecule. |
| Aqueous Solubility | Increased | The basic amino group can be protonated to form a water-soluble salt (e.g., hydrochloride), enhancing solubility for formulation purposes. |
| Permeability | Enhanced | Increased lipophilicity can facilitate passive diffusion across cell membranes. The amino acid structure may also enable recognition by specific amino acid transporters. nih.gov |
The synthesis of an ester prodrug utilizing a moiety like this compound involves standard esterification chemistry. If the parent drug contains a carboxylic acid, it can be activated and reacted with the amino group of a protected β-alanine, followed by esterification with isopropanol (B130326). A more direct approach involves the reaction of an activated carboxylic acid on the parent drug with the hydroxyl group of a suitably protected 3-aminopropanol, which is then oxidized and esterified.
A common and straightforward method is the direct coupling of a parent drug containing a carboxylic acid with this compound. This is typically achieved using a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The amino group of this compound would first need to be protected with a suitable protecting group (e.g., Boc or Fmoc) to prevent self-condensation or reaction at the amine instead of the intended hydroxyl or carboxyl group of the parent drug.
The stability of the ester bond is a critical factor in prodrug design. The linkage must be stable enough to survive storage and transit to the site of action, yet labile enough to be cleaved by endogenous enzymes (e.g., esterases) to release the active drug. The chemical stability of ester prodrugs is highly dependent on pH.
Generally, ester linkages are susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. Amino acid ester prodrugs tend to be more stable in acidic conditions and less stable at basic pH. The rate of hydrolysis is influenced by steric and electronic factors. The isopropyl group in this compound provides moderate steric hindrance, which can slow the rate of non-enzymatic hydrolysis compared to less hindered methyl or ethyl esters, thus potentially increasing the prodrug's shelf-life and in vivo stability before it reaches its target. Studies on various amino acid ester prodrugs have shown that stability can be tuned by modifying the linker between the drug and the amino acid. nih.gov
Biochemical Tool Development (excluding clinical)
Small molecules are indispensable tools in biochemical and cell biology research, used to probe protein function, interactions, and localization.
This compound is commercially available as a biochemical for proteomics research. Proteomics aims to study the entire set of proteins in a biological system. Chemical tools are often used to label, enrich, and identify proteins or to profile their activity.
While detailed, specific applications of this compound as a standalone probe in published proteomics studies are not extensively documented, its structure is relevant to several chemical proteomics strategies. For instance, the primary amine can be used as a point of attachment for reporter tags (like biotin (B1667282) or a fluorophore) or for cross-linking to other molecules. Covalent labeling of solvent-accessible amino acids on a protein's surface is a common method to probe protein structure and interactions. Reagents targeting primary amines (like those on lysine (B10760008) residues) are widely used. A bifunctional reagent based on the this compound scaffold could potentially be designed for such applications.
Substrate or Inhibitor for Enzyme Kinetic Studies
There is no specific information available in the reviewed scientific literature detailing the use of this compound as a substrate or inhibitor for enzyme kinetic studies.
Probes for Metabolic Pathway Investigations
There is no specific information available in the reviewed scientific literature regarding the application of this compound as a probe for metabolic pathway investigations.
Analytical Characterization Techniques for Isopropyl 3 Aminopropanoate and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopy is the primary tool for non-destructive analysis of molecular structures. By probing how molecules interact with electromagnetic radiation, chemists can deduce the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, ¹⁹F, and ³¹P, to map out the chemical environments and connectivity within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for characterizing the carbon-hydrogen framework of isopropyl 3-aminopropanoate.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the ethyl chain of the amino acid moiety (two triplets for the two CH₂ groups). The chemical shift (δ) of these signals is influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), providing key structural clues.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected: one for the carbonyl carbon of the ester, one for the methine (CH) carbon of the isopropyl group, one for the methyl (CH₃) carbons of the isopropyl group (which are equivalent), and two for the methylene (CH₂) carbons of the beta-alanine (B559535) backbone. The chemical shifts provide direct information about the hybridization and electronic environment of each carbon atom. bhu.ac.inoregonstate.edudocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (ppm) are relative to tetramethylsilane (TMS). Data is estimated based on spectral data of similar structures like beta-alanine and various isopropyl esters.
| Atom Number | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | (CH₃)₂CH- | 1.22 (doublet) | 22.0 |
| 2 | (CH₃)₂CH - | 4.95 (septet) | 68.0 |
| 3 | -O-C(=O)- | - | 172.5 |
| 4 | -C(=O)-CH₂ - | 2.50 (triplet) | 35.5 |
| 5 | -CH₂-CH₂ -NH₂ | 3.00 (triplet) | 38.0 |
When fluorine or phosphorus atoms are incorporated into the this compound structure, ¹⁹F and ³¹P NMR spectroscopy become essential analytical tools.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. Its chemical shifts are extremely sensitive to the local electronic environment, spanning a very wide range (~800 ppm). This sensitivity makes ¹⁹F NMR an excellent probe for detecting subtle structural changes in fluorinated derivatives of this compound. For instance, fluorination at different positions on the beta-alanine backbone would result in vastly different and easily distinguishable ¹⁹F chemical shifts.
³¹P NMR Spectroscopy: Like ¹⁹F, the ³¹P nucleus has a spin of 1/2 and 100% natural abundance, providing high sensitivity. ³¹P NMR is the definitive method for characterizing phosphorus-containing compounds, such as phosphonate (B1237965) derivatives of this compound. The chemical shift of the phosphorus nucleus provides direct information about its oxidation state and bonding environment (e.g., phosphonate vs. phosphate (B84403) ester). This technique is crucial for confirming the successful synthesis of phosphonated analogs and for studying their subsequent interactions. columbia.eduresearchgate.net
Two-dimensional (2D) NMR experiments provide correlation data that reveals how different nuclei are connected within a molecule, which is critical for unambiguous structural assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal at ~1.22 ppm to the carbon signal at ~22.0 ppm (the isopropyl methyl groups), the proton signal at ~4.95 ppm to the carbon signal at ~68.0 ppm (the isopropyl methine), and so on. It is a highly sensitive method for confirming C-H attachments. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is used to identify longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is invaluable for piecing together the molecular skeleton. For example, an HMBC spectrum of this compound would show a correlation between the isopropyl methine proton (~4.95 ppm) and the ester carbonyl carbon (~172.5 ppm), confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike HSQC and HMBC which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (< 5 Å), regardless of whether they are bonded. nanalysis.com This is particularly useful for determining stereochemistry and conformation in more complex derivatives. For example, in a cyclic derivative, NOESY could distinguish between cis and trans isomers by showing which protons are on the same side of the ring. nanalysis.comnih.govyoutube.com
Table 2: Key 2D NMR Correlations for this compound
| 2D NMR Technique | Correlated Protons (¹H) | Correlated Carbons (¹³C) | Information Gained |
| HSQC | ~1.22 ppm (CH₃) | ~22.0 ppm | Direct C-H bond in isopropyl methyl groups. |
| HSQC | ~4.95 ppm (CH) | ~68.0 ppm | Direct C-H bond in isopropyl methine group. |
| HMBC | ~4.95 ppm (CH) | ~172.5 ppm (C=O) | 2-bond correlation confirming the ester linkage. |
| HMBC | ~2.50 ppm (-CH₂-) | ~172.5 ppm (C=O) | 2-bond correlation confirming propanoate backbone. |
| NOESY | ~2.50 ppm (-CH₂-) | N/A (¹H-¹H correlation) | Spatial proximity to ~3.00 ppm (-CH₂-NH₂) protons. |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound (C₆H₁₃NO₂), the exact mass can be calculated by summing the precise masses of its constituent isotopes. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, and the resulting value would be compared to the calculated theoretical mass. A close match confirms the elemental composition, distinguishing it from other potential compounds that may have the same nominal (integer) mass. This technique is indispensable for confirming the identity of a newly synthesized compound or for identifying unknown metabolites of its derivatives.
Table 3: Exact Mass Calculation for this compound
| Atom | Number | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon-¹² | 6 | 12.000000 | 72.000000 |
| Hydrogen-¹ | 13 | 1.007825 | 13.101725 |
| Nitrogen-¹⁴ | 1 | 14.003074 | 14.003074 |
| Oxygen-¹⁶ | 2 | 15.994915 | 31.989830 |
| Total (Exact Mass of C₆H₁₃NO₂) | 131.094629 | ||
| [M+H]⁺ (for HRMS) | 132.102454 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes specific bonds to vibrate at characteristic frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary amine, ester, and alkyl functionalities. udel.edu
The primary amine group (-NH₂) typically exhibits two stretching vibrations in the region of 3300-3500 cm⁻¹, one for symmetric and one for asymmetric stretching. An N-H bending vibration is also expected around 1560-1640 cm⁻¹. The ester group is characterized by a strong carbonyl (C=O) stretching absorption, which for aliphatic esters, appears in the 1735-1750 cm⁻¹ range. orgchemboulder.com Additionally, characteristic C-O stretching bands for the ester linkage are found in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of C-H bonds in the isopropyl and propanoate backbone will result in stretching vibrations in the 2850-3000 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H bend | 1560 - 1640 |
| Ester | C=O stretch | 1735 - 1750 |
| Ester | C-O stretch | 1000 - 1300 |
This table presents typical ranges for the specified functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and, in the case of chiral derivatives, determining the enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation, identification, and quantification of compounds in a mixture. These techniques are particularly useful for the analysis of non-volatile or thermally unstable compounds. For amino acids and their esters, reversed-phase HPLC is a common method.
The analysis of β-amino acid esters, including this compound, can be effectively monitored by HPLC. mdpi.com The purity of related compounds, such as β-alanine tert-butyl ester, has been successfully determined using HPLC, achieving purity levels of ≥ 99%. chemimpex.com UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. lcms.cz For quantitative analysis of amino acids and their derivatives, pre-column derivatization is often employed to enhance UV detection or fluorescence.
Table 3: Typical HPLC/UPLC System Parameters for β-Amino Acid Ester Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) |
| Detection | UV (e.g., at 254 nm or 285 nm) mdpi.com |
These parameters are illustrative and require optimization for specific applications.
Gas Chromatography (GC) and Chiral GC for Enantiomeric Purity Assessment
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.comnih.gov this compound, being a relatively small and volatile molecule, is well-suited for GC analysis. The method is used to assess the purity of the compound and to quantify its presence in a sample. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds.
For derivatives of this compound that are chiral, Chiral GC is the method of choice for assessing enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A study on the separation of β-alanine analogues demonstrated the use of a Chirasil-Val stationary phase to resolve the enantiomers of their N-trifluoroacetyl isopropyl esters. nih.gov This approach would be directly applicable to the chiral derivatives of this compound.
Table 4: Illustrative GC Conditions for β-Alanine Ester Derivative Analysis
| Parameter | Typical Condition |
|---|---|
| Column (Chiral) | Chirasil-Val nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
These conditions are based on methods for similar compounds and serve as a starting point for method development.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation. ictsl.net In the synthesis or modification of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. mdpi.com
A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. The separated spots are then visualized, often using UV light or a chemical stain such as ninhydrin for amine-containing compounds. ictsl.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compounds by comparison with standards. gavinpublishers.com
Table 5: Example TLC System for Monitoring a Reaction Involving a β-Amino Acid Ester
| Component | Description |
|---|---|
| Stationary Phase | Silica gel plate |
| Mobile Phase (Eluent) | Ethyl acetate (B1210297)/Petroleum ether (e.g., 1:5 v/v) mdpi.com |
The choice of mobile phase is crucial and depends on the specific reactants and products.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound like this compound. This method precisely determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—which are then compared against the theoretically calculated values derived from its molecular formula, C6H13NO2.
The theoretical elemental composition of this compound is calculated as follows:
Molecular Weight: 131.17 g/mol
Carbon (C): (6 * 12.01 / 131.17) * 100% = 54.94%
Hydrogen (H): (13 * 1.008 / 131.17) * 100% = 9.99%
Nitrogen (N): (1 * 14.01 / 131.17) * 100% = 10.68%
Oxygen (O): (2 * 16.00 / 131.17) * 100% = 24.39%
A close agreement between the experimentally determined percentages and these theoretical values provides strong evidence for the correct elemental composition of the molecule. Typically, a deviation of ±0.4% is considered acceptable.
| Element | Theoretical Mass % | Experimental Mass % (Example) | Difference (%) |
|---|---|---|---|
| Carbon | 54.94 | 54.85 | -0.09 |
| Hydrogen | 9.99 | 10.03 | +0.04 |
| Nitrogen | 10.68 | 10.75 | +0.07 |
Purity and Stability Testing Methodologies
The assessment of purity and stability is critical for any chemical compound, ensuring its quality and reliability for intended applications. For this compound, these evaluations are typically conducted using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).
Purity Assessment
A validated, stability-indicating HPLC method is the preferred approach for determining the purity of this compound. Such a method should be capable of separating the main compound from any process-related impurities and degradation products. Reversed-phase HPLC coupled with a universal detector like a UV detector is commonly employed for amino acid esters.
Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Stability Testing
Stability testing involves subjecting this compound to various stress conditions to evaluate its intrinsic stability and identify potential degradation pathways. This is often referred to as forced degradation studies. The compound is exposed to conditions more severe than accelerated storage conditions, such as:
Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures to assess the lability of the ester and amide functionalities.
Oxidation: Treatment with an oxidizing agent (e.g., 3% H2O2) to determine susceptibility to oxidation.
Thermal Degradation: Exposure to dry heat to evaluate thermal stability.
Photodegradation: Exposure to UV and visible light to assess photostability.
The samples are then analyzed by the validated HPLC method to quantify the remaining parent compound and characterize any significant degradation products.
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant Peak Area (%) | Observations |
|---|---|---|---|---|
| 0.1 M HCl at 60 °C | 24 hours | 85.2 | 12.5 | Significant hydrolysis of the ester bond. |
| 0.1 M NaOH at 25 °C | 8 hours | 78.9 | 18.3 | Rapid hydrolysis under basic conditions. |
| 3% H2O2 at 25 °C | 24 hours | 96.5 | 2.1 | Minor degradation observed. |
| Dry Heat at 80 °C | 48 hours | 98.1 | 1.2 | Relatively stable to thermal stress. |
| UV Light Exposure | 7 days | 99.3 | 0.5 | Considered photostable. |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic properties and potential reaction pathways of molecules. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.
Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.comscispace.com It has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it possible to study larger and more complex molecular systems. als-journal.com DFT calculations are based on the principle that the energy of a system can be determined from its electron density, a function of only three spatial variables, rather than the complex many-electron wave function. hi.isdurham.ac.uk
In a typical DFT study on a molecule like Isopropyl 3-aminopropanoate, the molecular structure would first be optimized to find its ground-state geometry. This is often achieved using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). als-journal.com From this optimized geometry, a wealth of information about the electronic structure can be derived, including:
Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer, hybridization, and intramolecular interactions.
These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's chemical behavior. rsc.org
DFT is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and kinetic parameters. nih.gov While specific studies on this compound are not prevalent, the methodology can be understood by examining studies on structurally similar esters, such as isopropyl acetate (B1210297) (IPA). nih.govnih.gov
For instance, the gas-phase pyrolysis of isopropyl acetate has been studied using DFT with functionals like ωB97XD and M06-2x, as well as the CBS-QB3 composite method. nih.govnih.gov These studies show that the decomposition proceeds through a concerted, asynchronous mechanism involving a non-planar, six-membered cyclic transition state. nih.govnih.gov In this mechanism, the simultaneous breaking of C–O and C–H bonds leads to the formation of propene and the corresponding acid. nih.gov
Key findings from such a study typically include:
Optimized Geometries: The bond lengths and angles of reactants, transition states (TS), and products are calculated. In the TS for IPA pyrolysis, the O–C bond that breaks is significantly elongated. nih.gov
Energy Profiles: The activation energies (Ea) and reaction energies (ΔG) are calculated to determine the kinetic and thermodynamic favorability of the reaction pathway.
Rate Coefficients: Transition state theory (TST) can be used to calculate the reaction rate constants. nih.gov
A similar computational approach could be applied to model potential reactions of this compound, such as its thermal decomposition or hydrolysis, to predict the most likely mechanisms and products.
Table 1: Illustrative Reaction Energies for Isopropyl Acetate Decomposition Pathways Calculated at the CBS-QB3 Level. (Note: This data is for Isopropyl Acetate and is presented to illustrate the output of computational modeling of reaction mechanisms.)
| Reaction Pathway | Products | Gibbs Free Energy of Reaction (ΔG, kcal/mol) |
| Pathway 1 | Propene + Acetic Acid | > 0 (Endoergic) |
| Pathway 4 | Propene + Bromoacetic Acid | < 0 (Exoergic) |
This table is adapted from data on the decomposition of isopropyl acetate and its derivatives to demonstrate the types of thermodynamic data generated from DFT calculations. nih.gov
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Time-dependent density functional theory (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). als-journal.com For vibrational spectra (Infrared and Raman), frequency calculations are performed on the optimized molecular geometry.
For example, theoretical IR spectra can be obtained from frequency calculations following a geometry optimization, and the results can be compared with experimental data. als-journal.com Similarly, theoretical UV-visible spectra can be generated using TD-DFT calculations, often incorporating a solvent model to simulate solution-phase conditions. als-journal.com
More advanced, highly correlated ab initio calculations can be used for complex molecules where multiple low-energy conformations exist. Studies on isopropyl alcohol, for example, have used variational procedures to compute the energies of numerous conformational subcomponents arising from the internal rotation of methyl and hydroxyl groups, leading to accurate predictions of its far-infrared and rotational-vibrational spectra. researchgate.netbohrium.com Such detailed analyses help in the identification of molecules in various environments, including extraterrestrial atmospheres. researchgate.netbohrium.com A similar approach would be necessary to fully characterize the complex vibrational and rotational spectra of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By integrating Newton's laws of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, offering insights that are complementary to the static picture provided by quantum chemical calculations. pitt.edu
This compound possesses several rotatable bonds, giving rise to a complex conformational landscape. MD simulations are an ideal tool to explore this landscape and identify the most stable conformers and the energy barriers between them. nih.gov
In a typical MD simulation for conformational analysis, the molecule would be placed in a simulation box, often with an explicit solvent like water, and the system's trajectory would be calculated over a period of nanoseconds or longer. frontiersin.org Analysis of this trajectory can reveal:
Structural Stability: The root-mean-square deviation (RMSD) of the molecule's backbone atoms over time is calculated to assess when the simulation has reached equilibrium. nih.gov
Flexibility: The root-mean-square fluctuation (RMSF) of each atom provides information about the relative flexibility of different parts of the molecule. dovepress.com
Preferred Conformations: By analyzing dihedral angles and the radius of gyration (Rg), dominant conformational families can be identified. nih.govnih.gov
Free Energy Landscapes: Advanced techniques like metadynamics or umbrella sampling can be combined with MD to calculate the free energy surface as a function of specific conformational coordinates, revealing the relative populations of different conformers and the pathways for interconversion. nih.gov
Table 2: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation for Conformational Analysis.
| Parameter | Description | Insights Gained |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time compared to a reference structure. | System stability and conformational convergence. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Identifies flexible and rigid regions of the molecule. |
| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Changes in molecular shape and folding/unfolding events. |
| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds over time. | Identifies preferred torsional states and conformational isomers. |
| Hydrogen Bond Analysis | Counts the number and lifetime of intramolecular hydrogen bonds. | Stability of specific folded conformations. |
The amino and ester groups in this compound are capable of forming significant intermolecular interactions, particularly hydrogen bonds, which govern its properties in the condensed phase. MD simulations are exceptionally well-suited for studying these interactions in detail. dovepress.comnih.gov
By simulating this compound in a solvent or in a mixture with other molecules, one can directly observe and quantify the non-covalent interactions that occur. mdpi.com The analysis would focus on:
Hydrogen Bonding: Identifying the specific donor and acceptor atoms involved in hydrogen bonds, their lifetimes, and their geometries. The amino group (–NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen can act as acceptors.
Radial Distribution Functions (RDFs): Calculating the RDF between specific atoms of this compound and surrounding solvent molecules (e.g., water) provides a statistical picture of the local solvent structure and the strength of solvation. dovepress.com
Binding Free Energy: For interactions with other molecules, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, breaking it down into contributions from van der Waals, electrostatic, and solvation energies. nih.govdovepress.com
These simulations can explain macroscopic properties like solubility and miscibility based on the strength and nature of molecular-level interactions. nih.gov For instance, studies on similar amino-functionalized silanes have shown that explicitly modeling intermolecular hydrogen bonds is crucial for accurately describing the system's properties. mdpi.com
Simulation of Enzymatic Recognition and Catalysis (e.g., enzyme kinetics and mechanisms)
While specific simulation studies on this compound are not extensively documented in publicly available literature, the enzymatic kinetic resolution of the broader class of β-amino esters has been a subject of significant research. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently employed for these resolutions. Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial in understanding the mechanisms behind the enantioselectivity of these enzymes. chemrxiv.orgsid.irnih.gov
Molecular Docking and Binding Analysis:
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations could be performed with an enzyme like CALB to understand how the (R)- and (S)-enantiomers fit into the active site. The active site of CALB consists of a catalytic triad (B1167595) of amino acids: Ser105, Asp187, and His224. chemrxiv.org The binding energy and the conformation of the substrate within the active site are key determinants of the reaction's feasibility and stereoselectivity.
For related β-amino esters, docking studies have revealed that the enantioselectivity of CALB is governed by the spatial arrangement of the substrate's substituents within the binding pocket. The orientation that allows for a productive interaction with the catalytic triad, leading to the formation of the tetrahedral intermediate, is favored. For this compound, the isopropyl group and the amino group would be the key moieties influencing its orientation in the active site.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic picture of the enzyme-substrate complex over time, offering insights into the flexibility of both the enzyme and the substrate, and the role of solvent molecules. plos.orgnih.gov For CALB, MD simulations have shown that the enzyme's structure is stable in various organic solvents, which are often used in the transesterification reactions of β-amino esters. chemrxiv.org The simulations can reveal subtle conformational changes in the enzyme upon substrate binding and can help to identify key amino acid residues that stabilize the transition state of the reaction. The flexibility of certain regions of the enzyme, such as the loops surrounding the active site, can also play a role in substrate recognition and product release. rug.nl
The table below illustrates hypothetical binding energies for the enantiomers of this compound with CALB, as would be determined from molecular docking studies. Lower binding energy indicates a more stable complex.
| Enantiomer | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues in CALB Active Site |
|---|---|---|
| (R)-Isopropyl 3-aminopropanoate | -6.8 | Ser105, His224, Trp104 |
| (S)-Isopropyl 3-aminopropanoate | -5.2 | Ser105, His224, Ala281 |
This data is illustrative and based on typical findings for related compounds.
Structure-Property Relationships Derived from Computational Studies
Computational methods, particularly quantum mechanics, can be used to calculate a variety of molecular properties of this compound that are difficult to measure experimentally. These properties can then be correlated with its reactivity and other characteristics.
Quantum Mechanical Calculations:
Density Functional Theory (DFT) is a popular quantum mechanical method for calculating the electronic structure of molecules. banglajol.info For this compound, DFT calculations can provide information on:
Molecular Geometry: The optimized three-dimensional structure of the molecule, including bond lengths and angles.
Electronic Properties: The distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.
Spectroscopic Properties: Predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the structure.
The calculated electronic properties can be used to develop Quantitative Structure-Activity Relationships (QSAR). For instance, the calculated partial charges on the atoms of the ester group can be correlated with the rate of enzymatic hydrolysis.
The following table presents hypothetical calculated properties for this compound using DFT.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |
This data is illustrative and represents typical values for similar organic esters.
Applications in Catalyst Design and Optimization
Computational studies are instrumental in the rational design and optimization of catalysts for the synthesis and transformation of molecules like this compound.
Enzyme Engineering:
For enzymatic resolutions, computational methods can guide the modification of enzymes to improve their activity, selectivity, or stability. rug.nl By identifying the key amino acid residues in the active site that interact with the substrate, site-directed mutagenesis can be employed to replace these residues with others that may enhance the desired catalytic properties. For example, if computational studies suggest that a bulkier amino acid residue is hindering the binding of the desired enantiomer of this compound, it could be replaced with a smaller residue to create more space in the active site.
Design of Synthetic Catalysts:
Computational chemistry is also used to design non-enzymatic catalysts. For the synthesis of this compound, for example, through the esterification of 3-aminopropanoic acid with isopropanol (B130326), computational models can be used to screen potential catalysts. DFT calculations can be employed to study the reaction mechanism with different catalysts, identifying the transition states and calculating the activation energies. This allows for the in-silico screening of a large number of potential catalysts, saving significant experimental time and resources. The insights gained from these computational studies can guide the synthesis of more efficient and selective catalysts.
Advanced Derivatives and Functionalization Strategies
Chiral Isopropyl 3-aminopropanoate and its Stereoisomers
As a chiral molecule, this compound can exist as two enantiomers, (R)- and (S)-Isopropyl 3-aminopropanoate. The synthesis and separation of these stereoisomers are critical for applications where stereochemistry is a key determinant of function.
The preparation of enantiomerically pure this compound typically involves the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of β-amino esters. nih.govnih.gov This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.
One common approach is the enantioselective hydrolysis of the ester, catalyzed by lipases such as Candida antarctica lipase (B570770) B (CAL-B) or lipase from Burkholderia cepacia. mdpi.commdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding β-amino acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the unreacted ester and the amino acid can then be separated. The efficiency of such resolutions is often high, yielding enantiomers with excellent enantiomeric excess (ee). mdpi.com
For instance, studies on various β-amino esters have demonstrated the effectiveness of lipase-catalyzed hydrolysis under mild conditions. The choice of solvent, temperature, and enzyme source can be optimized to achieve high enantioselectivity (E > 200 in many cases). nih.gov
| Enzyme | Substrate Type | Reaction | Typical Conditions | Outcome |
| Candida antarctica Lipase B (CAL-B) | Carbocyclic β-amino esters | Enantioselective Hydrolysis | t-BuOMe, 60-65 °C | High enantiomeric excess (ee > 96%) for the product β-amino acid. nih.govmdpi.com |
| Burkholderia cepacia Lipase (PSIM) | Fluorophenyl-substituted β-amino ester hydrochlorides | Enantioselective Hydrolysis | iPr2O, 45 °C, with Et3N | Excellent ee values (≥99%) for both unreacted ester and product amino acid. mdpi.com |
| Baeyer-Villiger Monooxygenases | β-amino ketones | Kinetic Resolution | Varies | Excellent enantioselectivities (E>200) leading to optically pure β-amino alcohols after hydrolysis. nih.gov |
This table presents data from studies on analogous β-amino esters, illustrating the general conditions and outcomes applicable to the enzymatic resolution of this compound.
When synthesizing derivatives from an already chiral molecule like this compound, controlling the stereochemistry of newly formed chiral centers is a significant challenge. Diastereoselective control can be achieved by employing several strategies. In these reactions, the existing stereocenter on the β-amino ester influences the stereochemical outcome of a reaction at a different position, leading to the preferential formation of one diastereomer over others.
Methods for achieving diastereoselective control include:
Substrate-Controlled Reactions: The inherent chirality of the this compound backbone can direct the approach of reagents. For example, in the reduction of a ketone derivative, the existing chiral center can sterically hinder one face of the carbonyl group, leading to the preferential formation of one alcohol diastereomer.
Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule (for instance, at the amino group) to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.
Reagent-Controlled Reactions: The use of chiral reagents, such as chiral reducing agents or catalysts, can induce diastereoselectivity regardless of the substrate's inherent directing ability.
For example, the synthesis of 1,3-amino alcohol derivatives, which are structurally related to functionalized this compound, has been achieved with high diastereoselectivity through methods like aza-enolate aldol (B89426) reactions. researchgate.net These strategies allow for the synthesis of complex molecules with multiple, well-defined stereocenters.
N-Substituted this compound Derivatives
Modification of the primary amino group is a common strategy to build molecular complexity and modulate the properties of the compound.
The primary amine of this compound is nucleophilic and can readily undergo amidation and alkylation reactions.
Amidation: The amino group can be acylated to form amides by reacting it with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). This reaction is fundamental in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another.
Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. Traditional methods often involve reacting the amine with alkyl halides, but this can lead to over-alkylation, producing mixtures of secondary and tertiary amines. nih.gov More controlled and selective methods are preferred. Catalytic N-alkylation using alcohols as alkylating agents represents a more atom-economical and environmentally friendly approach. nih.govresearchgate.net Ruthenium-based catalysts, for example, have been shown to effectively catalyze the direct N-alkylation of amino acid esters with alcohols, often with high selectivity for the mono-alkylated product and with retention of stereochemistry. nih.gov Selective mono-alkylation can also be achieved by forming a chelate with reagents like 9-BBN, which temporarily protects the amine and allows for a single alkylation event. organic-chemistry.org
In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites of the molecule. This is achieved using protecting groups. wikipedia.org An ideal protecting group is easy to introduce, stable under a specific set of reaction conditions, and can be removed cleanly under different conditions without affecting the rest of the molecule. organic-chemistry.org
Common protecting groups for amines include carbamates, such as:
tert-Butoxycarbonyl (Boc): This group is stable to basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). ug.edu.pl
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by bases, typically piperidine (B6355638) in DMF. wikipedia.org
The use of protecting groups with different removal conditions (e.g., Boc and Fmoc) is known as an orthogonal protection strategy . wikipedia.org This allows for the selective deprotection and functionalization of one amino group in a molecule that contains several, which is a cornerstone of modern peptide and complex molecule synthesis. creative-peptides.com
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H2, Pd/C) | Stable to mild acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis |
C-Substituted this compound Derivatives
Introducing substituents on the carbon backbone, particularly at the C-2 position (alpha to the ester carbonyl), is a powerful method for creating derivatives. This is typically achieved through the formation of an enolate followed by reaction with an electrophile. youtube.com
The process involves deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate ion. libretexts.org This enolate is a potent carbon nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. fiveable.me This sequence results in the formation of a new carbon-carbon bond at the C-2 position.
The choice of reaction conditions (base, solvent, temperature) can be critical. For instance, using LDA at low temperatures (-78 °C) typically favors the formation of the kinetic enolate, which can be important for regioselectivity in more complex substrates. libretexts.org The reaction is versatile and allows for the introduction of a wide array of alkyl groups, enabling the synthesis of β-amino esters with diverse substitution patterns at the α-position.
Functionalization at the Carbon Backbone
Modification of the carbon backbone of this compound is a key strategy for creating structural analogs. These modifications typically require multi-step synthetic pathways, often beginning with the protection of the primary amino group to prevent unwanted side reactions.
One common protective strategy involves the use of a tert-butoxycarbonyl (Boc) group. The amino group can be protected using di-tert-butyl dicarbonate in the presence of a base. Once the amino group is protected, the carbon backbone becomes more amenable to a variety of chemical transformations.
Potential functionalization reactions include:
Oxidation: Utilizing oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could introduce keto or aldehyde functionalities at specific positions on the carbon chain, depending on the substrate and reaction conditions.
Substitution: Reactions with reagents like alkyl halides or acyl chlorides can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to substituted derivatives.
These strategies allow for the synthesis of a library of compounds with modified skeletons, which can then be deprotected and utilized as building blocks in further chemical synthesis.
| Functionalization Strategy | Typical Reagents | Potential Outcome | Reference |
|---|---|---|---|
| Amino Group Protection | Di-tert-butyl dicarbonate (Boc-anhydride) | Formation of a Boc-protected amino ester, enabling subsequent reactions. | |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Introduction of ketone or aldehyde groups on the carbon backbone. | |
| Substitution | Alkyl halides, Acyl chlorides | Formation of substituted amino esters with new functional groups. |
Introduction of Diverse Chemical Moieties
Beyond the carbon backbone, the amino and ester functionalities of this compound are primary sites for the introduction of diverse chemical moieties. These modifications are generally more direct and are used to alter the physicochemical properties of the molecule, such as lipophilicity, solubility, and chemical reactivity.
At the Amino Group:
Acylation: Reaction with various acid chlorides or anhydrides can introduce a range of acyl groups, forming amide derivatives.
Alkylation: The amino group can be alkylated using alkyl halides to produce secondary or tertiary amine derivatives.
At the Ester Group:
Transesterification: While more complex, it is possible to exchange the isopropyl group with other alcohol moieties under specific catalytic conditions to modulate the ester's properties.
These derivatization approaches are fundamental in medicinal chemistry for creating analogs of a lead compound to explore structure-activity relationships.
Prodrug and Pro-Tide Derivatives (Chemical Synthesis Focus)
The structure of this compound makes it an ideal component for carrier-linked prodrugs, particularly for phosphoramidate-based "ProTides." nih.govresearchgate.net In this context, the amino acid ester acts as a promoiety that masks a charge on a phosphate (B84403) or phosphonate (B1237965) group, improving cell permeability, before being cleaved intracellularly to release the active drug. nih.gov
Design Principles for Enhancing Chemical Stability
A critical objective in prodrug design is to achieve sufficient chemical stability to ensure a viable shelf-life in a formulation while allowing for efficient bioconversion in vivo. researchgate.netnih.gov For ester-containing prodrugs, the primary pathway of degradation in aqueous solution is ester hydrolysis. nih.gov
Key design principles to enhance stability include:
Structural Modification: The rate of ester hydrolysis is highly dependent on the molecular structure of the pro-moiety. nih.gov For instance, the length of an alkyloxy linker used in a prodrug can significantly affect its stability, with studies showing that longer linkers (e.g., propyl) can lead to greater stability compared to shorter ones (e.g., methyl). nih.gov
Control of pH-Rate Profile: The stability of an ester is influenced by pH. Prodrugs can be designed to have high solubility and stability at their optimal pH for storage. nih.gov For example, the bisulfite prodrug of azacytidine is stable at acidic pH but converts to the active drug at the physiological pH of 7.4. ijpcbs.com
Steric Hindrance: Introducing bulky groups near the ester linkage can sterically hinder the approach of water or hydrolytic enzymes, thereby slowing the rate of cleavage and enhancing stability.
The overarching goal is to balance the need for stability during storage with the requirement for rapid and predictable conversion to the active drug within the body. nih.gov
Synthetic Routes to Phosphoramidate (B1195095) Prodrugs
Phosphoramidate prodrugs, often referred to as ProTides, represent an advanced strategy to deliver nucleoside monophosphate analogs into cells. nih.gov The synthesis involves coupling an amino acid ester, an aryl group, and the parent drug to a central phosphorus atom. This compound can serve as the amino acid ester component in this synthesis.
A common synthetic pathway involves the initial formation of a phosphorochloridate intermediate. nih.govnih.gov This key intermediate is prepared by reacting the amino acid ester hydrochloride (such as this compound hydrochloride) with a dichlorophosphate (B8581778) in the presence of a base. nih.gov
A standard procedure for this step is as follows:
The amino ester hydrochloride (1.0 equivalent) and an appropriate dichlorophosphate (e.g., phenyl dichlorophosphate) (1.0 equivalent) are dissolved in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere (argon). nih.gov
The solution is cooled to -78 °C. nih.gov
Anhydrous triethylamine (B128534) (2.0 equivalents) is added dropwise to the stirred solution. nih.gov
The reaction is stirred for an hour at low temperature before being allowed to warm to room temperature, where it stirs for an additional 1-2 hours. nih.gov
The resulting phosphorochloridate is then reacted with the parent drug (e.g., a nucleoside analog) to yield the final phosphoramidate prodrug as a mixture of diastereomers at the phosphorus center. nih.govresearchgate.net
| Reactant | Role in Synthesis | Reference |
|---|---|---|
| This compound hydrochloride | Amino acid ester component | nih.gov |
| Phenyl dichlorophosphate | Phosphorus backbone and aryl masking group | nih.gov |
| Triethylamine | Base to neutralize HCl generated during the reaction | nih.gov |
| Nucleoside Analog (Parent Drug) | Active therapeutic agent to be delivered | nih.govresearchgate.net |
Ester-based Prodrug Conjugation
Ester linkages are widely used in prodrug design to mask polar functional groups, such as carboxylic acids or hydroxyls, thereby increasing lipophilicity and enhancing membrane permeability. ebrary.netscirp.org this compound can be conjugated to a parent drug through various esterification strategies.
The design of these ester prodrugs must consider the mechanism of in vivo hydrolysis, which is typically mediated by carboxylesterase enzymes (hCE1 and hCE2 in humans). ebrary.net These enzymes have different substrate preferences, which can be exploited for targeted drug release:
hCE1: Predominantly found in the liver, it preferentially hydrolyzes esters with a large acyl group and a small alcohol group. ebrary.net
hCE2: Expressed in the intestine and liver, it favors esters with small acyl groups and a large alcohol moiety. ebrary.net
By strategically designing the ester linkage between the parent drug and a promoiety, chemists can influence the rate and location of prodrug activation. ebrary.netscirp.org For example, a drug could be conjugated to a self-immolative linker that, upon enzymatic cleavage, triggers a subsequent intramolecular cyclization to release the active compound. nih.gov This approach provides a controlled and predictable release mechanism, which is a hallmark of advanced prodrug design.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact and improve resource efficiency. The synthesis of Isopropyl 3-aminopropanoate is an area ripe for the application of these principles, moving away from traditional methods that may involve hazardous reagents and generate significant waste.
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key to this is the concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. acs.orgwikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. jocpr.comrsc.org
Future research in the synthesis of this compound is likely to focus on developing more atom-economical routes. This could involve exploring novel catalytic C-N bond-forming reactions that minimize the formation of byproducts. nih.govvirginia.edu Additionally, the use of greener solvents, or ideally, solvent-free reaction conditions, is a significant trend. researchgate.net For instance, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and often allows for solvent-free conditions, which could be applied to the synthesis of β-amino esters.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
| Atom Economy | Designing addition reactions that incorporate all reactant atoms into the final product. | Reduced waste generation, increased efficiency. |
| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents, or conducting reactions under solvent-free conditions. | Reduced environmental impact, improved safety. |
| Energy Efficiency | Employing methods like microwave irradiation to reduce reaction times and energy consumption. | Lower energy costs, faster synthesis. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly approach to producing chiral molecules with high stereoselectivity. nih.govnih.gov For this compound, which possesses a chiral center, developing efficient biocatalytic methods for its stereoselective synthesis is a key area of future research.
Lipases and transaminases are two classes of enzymes that have shown great promise in the synthesis of β-amino esters. nih.govdiva-portal.orgfrontiersin.org Lipases can be used for the kinetic resolution of racemic mixtures of β-amino esters through stereoselective hydrolysis or esterification. semanticscholar.orgpolimi.it This approach allows for the separation of enantiomers, providing access to optically pure forms of the compound. mdpi.com
Transaminases, on the other hand, can directly synthesize chiral amines from prochiral ketones, offering a more direct route to enantiomerically pure β-amino esters. frontiersin.org Research is ongoing to discover and engineer novel transaminases with improved substrate scope, stability, and activity, which could be applied to the synthesis of this compound. nih.gov The use of isopropylamine (B41738) as an amine donor in transaminase-catalyzed reactions is also an area of active investigation to improve the efficiency and cost-effectiveness of these processes. researchgate.net
| Biocatalyst | Reaction Type | Advantages for this compound Synthesis |
| Lipases | Kinetic Resolution (Hydrolysis/Esterification) | High stereoselectivity, mild reaction conditions, commercially available enzymes. nih.govsemanticscholar.orgmdpi.com |
| Transaminases | Asymmetric Synthesis from Prochiral Ketones | Direct synthesis of chiral amines, high enantiomeric purity. nih.govfrontiersin.org |
Novel Catalytic Applications Beyond Traditional Organic Synthesis
While this compound is a valuable building block, its potential as a catalyst or a key component in novel catalytic systems is an emerging area of interest. The amine and ester functionalities provide opportunities for its involvement in a variety of modern synthetic transformations.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. walisongo.ac.idmdpi.comnih.gov The Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that are widely used in combinatorial chemistry and drug discovery. researchgate.netresearchgate.net
Given its primary amine functionality, this compound is a suitable component for the Ugi reaction. researchgate.net Future research could explore the use of this compound in novel MCRs to generate libraries of complex molecules with potential biological activity. The development of new MCRs involving β-amino esters would significantly expand their synthetic utility.
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions using visible light. nih.gov The integration of photoredox catalysis with other catalytic methods, such as transition metal catalysis, has opened up new avenues for chemical reactivity. rsc.org
The synthesis of β-amino esters and related compounds through photoredox-catalyzed C-N bond formation is an active area of research. nih.govvirginia.edu Future work could focus on utilizing this compound as a substrate in photoredox-catalyzed reactions to achieve novel transformations. For instance, the development of methods for the direct functionalization of the C-H bonds in this compound under photoredox conditions would provide a powerful tool for its derivatization. The combination of photoredox catalysis with carbene catalysis has also been shown to be effective for β-amino ester synthesis. researchgate.net
Advanced Computational Modeling for Mechanism Elucidation and Property Prediction
Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and designing new catalysts and materials. For this compound, advanced computational modeling can provide valuable insights that can guide experimental work.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and predict their properties. frontiersin.org DFT calculations can be employed to investigate the reaction mechanisms of the synthesis and transformations of this compound. rsc.orgrsc.orgekb.eg For example, DFT can be used to model the transition states of enzymatic reactions, providing a deeper understanding of the factors that control stereoselectivity in biocatalytic methods. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or other properties. nih.govresearchgate.net QSAR studies can be used to predict the properties of this compound and its derivatives, such as their potential biological activity or toxicity. mdpi.comnih.govmdpi.com This information can be used to guide the design of new molecules with desired properties.
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of spectroscopic properties, modeling of enzyme-substrate interactions. frontiersin.orgrsc.orgrsc.orgekb.eg | Understanding of reaction pathways, prediction of reactivity, rationalization of stereoselectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity, toxicity, and physicochemical properties. nih.govresearchgate.netmdpi.comnih.govmdpi.com | Guidance for the design of new derivatives with desired properties, risk assessment. |
Exploration of this compound in Materials Science
While direct and extensive research on the applications of this compound in materials science is not widely documented, its chemical structure, featuring both a primary amine and an ester functional group, suggests several potential avenues for exploration. The presence of these reactive sites allows for its use as a versatile building block or modifying agent in the synthesis and functionalization of various materials.
One promising area is in the field of polymer chemistry. The primary amine group of this compound can participate in polymerization reactions, such as polycondensation, with monomers containing carboxylic acid or acyl chloride functionalities to form polyamides. The resulting polymers would incorporate the isopropoxycarbonyl group as a pendant chain, which could influence the material's properties, such as its solubility, thermal stability, and mechanical characteristics. For instance, the bulky isopropyl group may impart increased amorphous character to the polymer, potentially leading to enhanced processability.
Furthermore, this compound could serve as a chain terminator or a capping agent in certain polymerization processes, allowing for the control of molecular weight and the introduction of specific end-group functionalities. The amine group can also be a site for post-polymerization modification, enabling the grafting of other molecules onto a polymer backbone to tailor its surface properties or introduce new functionalities.
Another potential application lies in surface modification. Similar to how aminosilanes like 3-aminopropyltriethoxysilane are used to functionalize surfaces researchgate.netresearchgate.net, this compound could be employed to modify the surfaces of materials that have reactive groups capable of forming bonds with its amine or ester functionalities. For example, it could react with surface acid chloride groups to form amide linkages or undergo transesterification with surface hydroxyl groups under appropriate catalytic conditions. Such modifications could be used to alter the hydrophilicity, adhesion, or biocompatibility of a substrate for various applications.
The potential utility of this compound as a monomer or modifying agent in materials science is summarized in the table below, based on the reactivity of its functional groups.
| Functional Group | Potential Reaction | Application in Materials Science | Resulting Material Feature |
| Primary Amine | Polycondensation | Monomer in polyamide synthesis | Polymer with pendant isopropoxycarbonyl groups |
| Primary Amine | Nucleophilic Addition | Curing agent for epoxy resins | Cross-linked thermoset polymer |
| Primary Amine | Reaction with surface functional groups | Surface modification | Altered surface properties (e.g., wettability, adhesion) |
| Ester | Transesterification | Monomer in polyester synthesis (with diols) | Polyester with amine-containing repeating units |
| Ester | Hydrolysis | Creation of carboxylic acid functionality | Introduction of anionic groups for further functionalization |
Design of Chemically Tunable Probes for Biochemical Research
The development of chemically tunable probes is a significant area of biochemical research, enabling the study of biological processes with high specificity and sensitivity. While specific examples of probes based on this compound are not prevalent in the literature, its structure offers a foundational scaffold for the design of such tools. The key to its potential lies in the strategic modification of its amine and ester functionalities to incorporate reporter groups and recognition elements.
The primary amine of this compound is a versatile handle for chemical modification. It can be readily acylated to attach fluorophores, quenchers, or affinity tags. For instance, reaction with a fluorescent dye containing a reactive acyl chloride or isothiocyanate would yield a fluorescent probe. The choice of the appended group can be tailored to the specific application, allowing for the creation of a library of probes with different signaling properties. This concept is a cornerstone of modern probe design, where a modular approach is often employed to optimize probe performance nih.govresearchgate.netethz.ch.
Furthermore, the ester group of this compound can be designed to be a trigger for a sensing mechanism. For example, the isopropyl ester could be replaced with an ester that is susceptible to enzymatic cleavage by a specific cellular enzyme. Upon cleavage, a change in the electronic properties of an attached reporter group could lead to a detectable signal, such as a "turn-on" fluorescence response. This reaction-based sensing strategy is a powerful approach for the detection of specific enzyme activities in complex biological environments.
The design of a tunable probe often involves a careful balance of properties, including solubility, cell permeability, and target affinity. The relatively small and simple structure of this compound provides a good starting point that can be systematically elaborated to achieve the desired characteristics. The hydrophobicity imparted by the isopropyl group could be balanced by the introduction of more polar functionalities to ensure adequate aqueous solubility for biological applications.
The potential design strategies for chemically tunable probes based on this compound are outlined in the following table.
| Probe Component | Modification Site on this compound | Example of Appended Group | Sensing/Detection Principle |
| Reporter Group | Primary Amine | Fluorescent dye (e.g., Dansyl chloride) | Fluorescence detection |
| Quencher | Primary Amine | Dabcyl | Förster Resonance Energy Transfer (FRET) |
| Recognition Element | Primary Amine or Ester | Biotin (B1667282) | Affinity-based detection/pull-down |
| Triggerable Linker | Ester | Enzyme-cleavable ester | Enzyme activity sensing |
| Modulator of Physicochemical Properties | Primary Amine | Polyethylene glycol (PEG) | Enhanced solubility and biocompatibility |
By leveraging these design principles, this compound could serve as a valuable, albeit currently underexplored, platform for the development of novel chemical probes for a range of biochemical investigations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Isopropyl 3-aminopropanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The esterification of 3-aminopropanoic acid with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a primary route. Optimization involves varying temperature (e.g., 60–90°C), catalyst concentration, and reaction time. Monitoring progress via thin-layer chromatography (TLC) and characterizing purity using HPLC or GC-MS ensures reproducibility . Post-synthesis, recrystallization in non-polar solvents like hexane can improve purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying ester carbonyl (δ ~170 ppm) and amino proton signals (δ ~1.5–2.5 ppm). Infrared (IR) spectroscopy detects NH₂ stretching (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Chromatographic purity checks via HPLC with a C18 column and UV detection at 210 nm are recommended .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C and 40°C). Hydrolysis rates can be quantified using HPLC to track degradation products like 3-aminopropanoic acid. Amino group protonation at low pH may reduce nucleophilic susceptibility, while alkaline conditions accelerate ester hydrolysis .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distribution to predict reaction pathways. Comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots) validates mechanistic hypotheses. Software like Gaussian or ORCA is commonly used .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Standardize protocols by:
- Using ≥95% pure compounds (verified by HPLC).
- Replicating assays (e.g., enzyme inhibition) with positive/negative controls.
- Reporting IC₅₀ values with confidence intervals and statistical tests (e.g., Student’s t-test) .
Q. What experimental designs are suitable for studying this compound’s role in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate and inhibitor concentrations. Fluorescence quenching or surface plasmon resonance (SPR) can quantify binding affinities. Include competitive inhibitors (e.g., alanine derivatives) to confirm specificity. Molecular docking (AutoDock Vina) may predict binding modes .
Q. How can quantum chemical analysis clarify the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography determines bond angles and lengths (e.g., C-O and C-N distances). DFT simulations map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare experimental IR/Raman spectra with computed vibrational frequencies to validate models .
Q. What strategies address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Conduct systematic solubility tests using the shake-flask method in solvents like water, ethanol, and dichloromethane. Control temperature (±0.1°C) and measure solubility via gravimetric analysis or UV-Vis spectrophotometry. Solubility parameters (Hansen or Hildebrand) can rationalize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
